Vibsanin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vibsanin C is a vibsane-type diterpenoid, a class of natural products found exclusively in certain species of the genus Viburnum, such as Viburnum awabuki . These compounds are known for their unique structures and biological activities. This compound, in particular, has garnered interest due to its potential therapeutic applications and distinctive chemical properties .

Métodos De Preparación

The synthesis of Vibsanin C involves several key steps, including the construction of a seven-membered ring and the use of specific reagents and conditions. One notable method involves the intramolecular hetero Diels-Alder cyclization, which is a crucial step in forming the core structure of this compound . The synthesis also includes Rh-mediated cyclopropanation and various functional group transformations to achieve the final product

Análisis De Reacciones Químicas

Vibsanin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

In chemistry, it serves as a model compound for studying the reactivity and synthesis of vibsane-type diterpenoids . In biology, Vibsanin C has shown cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development . Additionally, its unique structure and biological activity have made it a subject of interest in medicinal chemistry research .

Mecanismo De Acción

The mechanism of action of Vibsanin C involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that this compound exerts its effects by modulating protein kinase C (PKC) activity . This modulation leads to the activation of downstream signaling pathways, such as the ERK pathway, which plays a role in cell differentiation and proliferation . Further research is needed to fully elucidate the molecular targets and pathways involved in the action of this compound.

Comparación Con Compuestos Similares

Vibsanin C is part of a larger family of vibsane-type diterpenoids, which includes compounds like Vibsanin A, Vibsanin B, and Vibsanin E . These compounds share similar core structures but differ in their specific functional groups and biological activities. For example, Vibsanin A has been shown to induce differentiation of myeloid leukemia cells through PKC activation, while Vibsanin B preferentially targets HSP90β and inhibits interstitial leukocyte migration . The unique structural features and biological activities of this compound distinguish it from these related compounds, highlighting its potential for further research and development .

Propiedades

Número CAS |

74690-89-4 |

|---|---|

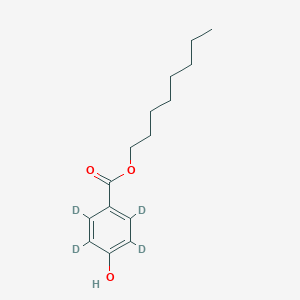

Fórmula molecular |

C25H36O5 |

Apariencia |

Oil |

Origen del producto |

United States |

Q1: What is Vibsanin C and where is it found?

A1: this compound is a seven-membered ring vibsane-type diterpene primarily isolated from the leaves of Viburnum awabuki, a plant species belonging to the Caprifoliaceae family. [, ]

Q2: Are there other similar compounds found in Viburnum awabuki?

A2: Yes, Viburnum awabuki produces a variety of structurally related vibsane-type diterpenes. These include 5-epi-vibsanin C, 5-epi-vibsanin H, 5-epi-vibsanin K, 18-O-methyl-5-epi-vibsanin K, and 5-epi-vibsanin E, among others. These compounds often differ in the structure of their C-12-C-17 side chains. [, ]

Q3: Has the structure of this compound been confirmed through chemical synthesis?

A3: While a complete total synthesis has not been reported, the chemical conversion of this compound to vibsanin E, a tricyclic vibsane-type diterpene, has been achieved. This transformation, utilizing BF3.OEt2 at -78°C, provides strong support for the proposed structure and stereochemistry of this compound. []

Q4: Does this compound exhibit any biological activity?

A4: Yes, this compound, along with 5-epi-vibsanin C and 5-epi-vibsanin H, have shown moderate cytotoxic activity against KB cells, a human nasopharyngeal carcinoma cell line. []

Q5: Are there any ongoing efforts to synthesize this compound or its derivatives?

A5: There is evidence of synthetic studies focusing on this compound. Abstracts like "P-275 Synthetic Study of 7-Membered Vibsane-type Diterpene, this compound" suggest ongoing research efforts in this area. []

Q6: Have any studies investigated the structure-activity relationships of this compound derivatives?

A6: Research on this compound derivatives, specifically "Design, synthesis and biological evaluation of a new class of Hsp90 inhibitors this compound derivatives," indicates an interest in understanding how structural modifications impact biological activity. This suggests ongoing efforts to explore and optimize the therapeutic potential of this class of compounds. []

Q7: Is there any research on potential applications of this compound beyond cytotoxicity?

A7: While cytotoxic activity is a key finding, research into Viburnum odoratissimum, a related species producing vibsanin-type diterpenes, points to additional biological activities. These include antibacterial activity, fish piscicidal activity, and inhibition of plant growth. [] This suggests a broader potential for vibsane-type diterpenes that warrants further investigation.

Q8: What is the significance of discovering vibsane-type diterpenes with a cis relationship on the C-5 and C-10 positions?

A8: The isolation of seven-membered vibsane-type diterpenes with a cis relationship on the C-5 and C-10 positions, like 5-epi-vibsanin C, was significant. Conformational analysis of vibsanin B, an eleven-membered vibsane-type diterpene, had previously predicted the existence of such compounds. [] This discovery highlights the value of computational approaches in guiding natural product isolation and structure elucidation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.